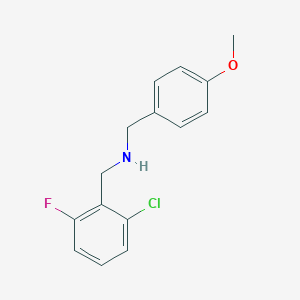
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. In
Mécanisme D'action
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine works by selectively blocking the dopamine D1 receptor, which is involved in various neurological processes, including motor function, reward, and cognition. By blocking this receptor, this compound can modulate dopamine signaling in the brain, leading to improvements in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can improve motor function in Parkinson's disease patients by increasing dopamine signaling in the brain. It can also reduce the positive symptoms of schizophrenia by blocking dopamine signaling in certain areas of the brain. In addition, this compound has been shown to reduce drug-seeking behavior in cocaine-addicted rats by blocking dopamine signaling in the brain's reward center.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine in lab experiments is its potency and selectivity for the dopamine D1 receptor. This allows researchers to selectively target this receptor and study its effects on various neurological processes. However, one limitation of using this compound is its potential for off-target effects, particularly at higher doses. Researchers must be careful to use appropriate doses and controls to ensure that any observed effects are due to selective dopamine D1 receptor blockade.
Orientations Futures
There are several future directions for research on 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine. One area of interest is its potential use in treating other neurological disorders, such as Alzheimer's disease and depression. Another area of interest is its potential use in combination with other medications to enhance their therapeutic effects. Additionally, researchers may investigate the long-term effects of this compound on dopamine signaling and neurological function. Overall, this compound is a promising compound with potential for further research and therapeutic development.
Méthodes De Synthèse
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine can be synthesized through a multi-step process, starting with the reaction of 2-chloro-6-fluoroaniline with 4-methoxybenzyl chloride to form 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)aniline. This intermediate is then reacted with formaldehyde and ammonium chloride to form the final product, this compound.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine has been extensively studied for its potential use in treating various neurological disorders. It has been shown to be effective in treating Parkinson's disease by improving motor function and reducing the side effects of other medications used to treat the disease. In addition, this compound has been studied for its potential use in treating schizophrenia by reducing the positive symptoms of the disease, such as hallucinations and delusions. It has also been studied for its potential use in treating addiction, particularly cocaine addiction, by reducing drug-seeking behavior.
Propriétés
Formule moléculaire |
C15H15ClFNO |
|---|---|
Poids moléculaire |
279.73 g/mol |
Nom IUPAC |
N-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C15H15ClFNO/c1-19-12-7-5-11(6-8-12)9-18-10-13-14(16)3-2-4-15(13)17/h2-8,18H,9-10H2,1H3 |
Clé InChI |
POULVBKTXAYZIM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC=C2Cl)F |
SMILES canonique |
COC1=CC=C(C=C1)CNCC2=C(C=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B262615.png)
![Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B262621.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)
![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)
![1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol](/img/structure/B262640.png)
![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)